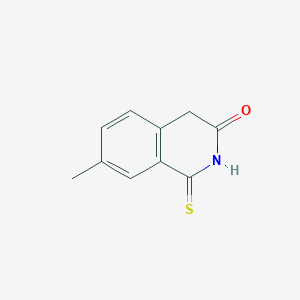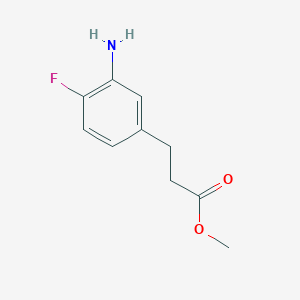
Methyl 3-amino-4-fluorophenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-amino-4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains an amino group and a fluorine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-4-fluorophenyl)propanoate typically involves the esterification of 3-(3-amino-4-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(3-amino-4-fluorophenyl)propanoic acid+methanolacid catalystMethyl 3-(3-amino-4-fluorophenyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(3-amino-4-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-(3-amino-4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 3-(3-nitro-4-fluorophenyl)propanoate.
Reduction: Formation of 3-(3-amino-4-fluorophenyl)propanol.
Substitution: Formation of 3-(3-amino-4-iodophenyl)propanoate.
科学的研究の応用
Methyl 3-(3-amino-4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of Methyl 3-(3-amino-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active 3-(3-amino-4-fluorophenyl)propanoic acid, which can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- Methyl 3-(3-amino-4-chlorophenyl)propanoate
- Methyl 3-(3-amino-4-bromophenyl)propanoate
- Methyl 3-(3-amino-4-methylphenyl)propanoate
Uniqueness
Methyl 3-(3-amino-4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
methyl 3-(3-amino-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5,12H2,1H3 |
InChIキー |
SIZGPCLSABVMIY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


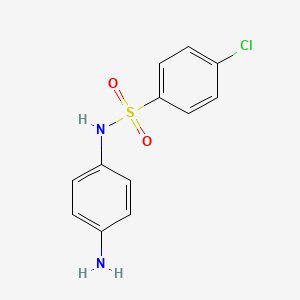
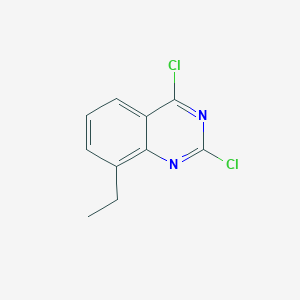
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
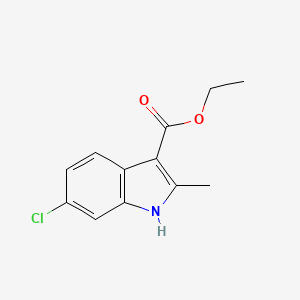

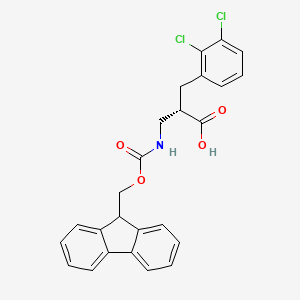


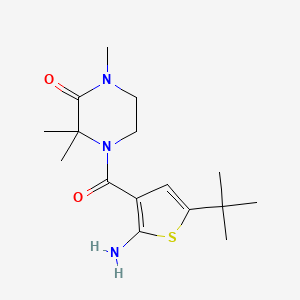
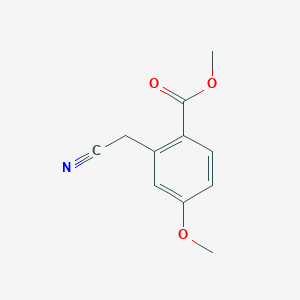
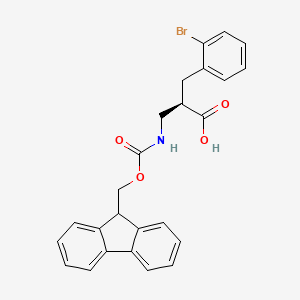
![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![2-Oxaspiro[5.5]undecan-9-one](/img/structure/B13986244.png)
